1-Propanesulfonic acid, 3,3'-[1,2-ethanediylbis(ethylimino)]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanesulfonic acid, 3,3’-[1,2-ethanediylbis(ethylimino)]bis- is a chemical compound with a complex structure that includes sulfonic acid groups and ethylimino linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanesulfonic acid, 3,3’-[1,2-ethanediylbis(ethylimino)]bis- typically involves the reaction of 1,2-diaminoethane with 3-chloropropanesulfonic acid under controlled conditions. The reaction is carried out in an aqueous medium with a suitable base to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
1-Propanesulfonic acid, 3,3’-[1,2-ethanediylbis(ethylimino)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonic acid groups can undergo substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonic acid groups.
Wissenschaftliche Forschungsanwendungen
1-Propanesulfonic acid, 3,3’-[1,2-ethanediylbis(ethylimino)]bis- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential use in biochemical assays and as a component in buffer solutions.
Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-Propanesulfonic acid, 3,3’-[1,2-ethanediylbis(ethylimino)]bis- involves its interaction with specific molecular targets. The sulfonic acid groups can interact with positively charged sites on proteins or enzymes, potentially altering their activity. The ethylimino linkages may also play a role in binding to specific receptors or other biomolecules, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Propanesulfonic acid, 3,3’-[1,2-ethanediylbis(thio)]bis-: Similar structure but with thio linkages instead of ethylimino linkages.
1-Propanesulfonic acid, 3,3’-[(1,2-diphenyl-1,2-ethenediyl)bis(4,1-phenyleneoxy)]bis-: Contains diphenyl and phenyleneoxy groups, making it structurally different.
Uniqueness
1-Propanesulfonic acid, 3,3’-[1,2-ethanediylbis(ethylimino)]bis- is unique due to its ethylimino linkages, which provide distinct chemical properties and reactivity compared to similar compounds with different linkages. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
201208-62-0 |
---|---|
Molekularformel |
C12H28N2O6S2 |
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
3-[ethyl-[2-[ethyl(3-sulfopropyl)amino]ethyl]amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C12H28N2O6S2/c1-3-13(7-5-11-21(15,16)17)9-10-14(4-2)8-6-12-22(18,19)20/h3-12H2,1-2H3,(H,15,16,17)(H,18,19,20) |
InChI-Schlüssel |
VNIHQKYQIDQICZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCCS(=O)(=O)O)CCN(CC)CCCS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.